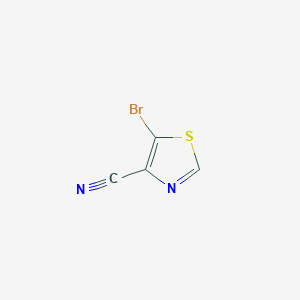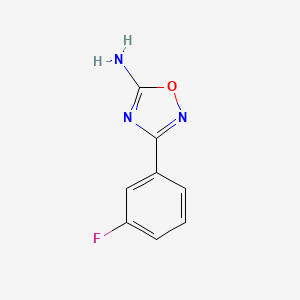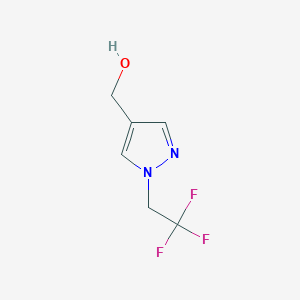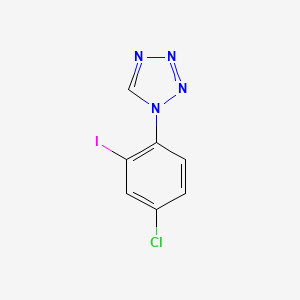
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole
Overview
Description
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is an organic compound with the molecular formula C7H4ClIN4. It has a molecular weight of 306.49 . The compound appears as a powder and is typically stored at room temperature .
Synthesis Analysis
The synthesis of related compounds involves sequential bimolecular reactions, including I-Li exchange of 4-chloro-2-iodophenyl acetate to generate the corresponding aryllithium intermediate and its trapping reaction with 2-chloro-1-isocyanato-4-nitrobenzene .Molecular Structure Analysis
The molecular structure of this compound includes a tetrazole ring attached to a phenyl ring, which is substituted with a chlorine atom at the 4-position and an iodine atom at the 2-position .Physical And Chemical Properties Analysis
The compound has a density of 2.2±0.1 g/cm3 and a boiling point of 386.1±52.0 °C at 760 mmHg . The compound is a powder and is typically stored at room temperature .Scientific Research Applications
Catalysis in Chemical Reactions
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole has been utilized in catalyzing chemical reactions. For example, a similar compound, 1-(2-Iodophenyl)-1H-tetrazole, has been synthesized and used as a ligand in the Pd(II) catalyzed Heck reaction, demonstrating its potential in facilitating cross-coupling reactions with excellent yields (Gupta, Song, & Oh, 2004).
Synthetic Methodology Development
Efforts in developing safe and scalable synthetic methods for 1-aryl-1H-tetrazoles, including this compound, have been significant. A notable approach involves reacting aryl diazonium salts with diformylhydrazine. This method is highlighted for its mild, convenient, safe, and scalable conditions, eliminating the need for hazardous azides and aligning with green chemistry principles (Ramasamy et al., 2017).
Structural and Thermal Analysis
Studies on the structure and thermal decomposition of phenyl tetrazoles, including derivatives similar to this compound, have been conducted. These investigations encompass characterizing molecular structures through various spectroscopic techniques and examining thermal decomposition properties, providing insights into the stability and behavior of these compounds under different conditions (Yılmaz et al., 2015).
Coordination Chemistry and Material Science
The use of tetrazoles in constructing metal–organic coordination polymers has been explored. Studies have demonstrated the synthesis of various coordination polymers using substituted tetrazole ligands, showcasing diverse characteristics and potential applications in luminescence and magnetic behaviors (Sun et al., 2013).
Docking Studies and Molecular Structure Analysis
Research involving docking studies and crystal structure analysis of tetrazole derivatives, including those structurally related to this compound, has provided insights into molecular orientation and interactions within specific biological targets, contributing to the understanding of their potential biochemical applications (Al-Hourani et al., 2015).
Corrosion Inhibition Studies
Compounds like 1-(4-nitrophenyl)-5-amino-1H-tetrazole, a derivative of 1H-tetrazole, have been studied for their potential in inhibiting corrosion, particularly in acidic mediums. These studies involve the evaluation of their effectiveness in protecting metal surfaces, which is crucial in industrial applications (Ehsani et al., 2014).
Properties
IUPAC Name |
1-(4-chloro-2-iodophenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN4/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZKORPAINUQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)
![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)
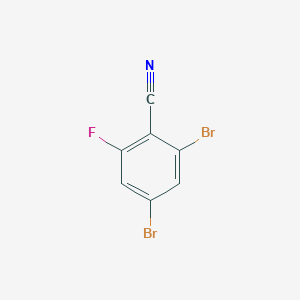



![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
